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Abstract

Chromocene, or bis(n>-cyclopentadienyl)chromium(ll), is a significant organometallic
compound that has played a role in the development of metallocene chemistry and catalysis.
First synthesized in 1953 by Ernst Otto Fischer and Walter Hafner, its discovery was a key
milestone in the burgeoning field of sandwich compounds. This technical guide provides an in-
depth exploration of the history of chromocene's synthesis and discovery, detailed
experimental protocols for its preparation, a comprehensive summary of its physicochemical
and spectroscopic properties, and an overview of its reactivity and applications.

Historical Overview and Discovery

The mid-20th century was a period of revolutionary discoveries in organometallic chemistry,
largely spurred by the elucidation of the structure of ferrocene. Following this breakthrough,
chemists were keen to explore the synthesis of analogous "sandwich" compounds with other
transition metals.

In 1953, Ernst Otto Fischer and his student Walter Hafner at the Technical University of Munich
successfully synthesized chromocene for the first time.[1][2] Their work, published in
Zeitschrift fur Naturforschung B, described the reaction of chromium(ll) chloride with sodium
cyclopentadienide to yield the dark red, crystalline chromocene. This discovery was
contemporaneous with the broader explosion of research into metallocenes, with Geoffrey
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Wilkinson at Harvard University also making significant contributions to the understanding of
these novel structures, for which he and Fischer would share the Nobel Prize in Chemistry in
1973.[3]

The initial synthesis by Fischer and Hafner laid the groundwork for subsequent investigations
into the properties, structure, and reactivity of chromocene. Early studies focused on its
electronic structure, magnetic properties, and comparison with the more stable 18-electron
ferrocene. Chromocene, with its 16-electron configuration, proved to be significantly more
reactive, a characteristic that would later be exploited in catalysis.

Figure 1: A timeline of key discoveries in the history of chromocene.

Experimental Protocols for Chromocene Synthesis

Two primary methods for the synthesis of chromocene have been established, both of which
are routinely performed under an inert atmosphere (e.g., nitrogen or argon) due to the air-
sensitivity of the product.

Synthesis from Chromium(ll) Chloride (Fischer-Hafner
Method)

This is the original and most common method for preparing chromocene.[4]
Reaction: CrClz + 2 NaCsHs — Cr(CsHs)2 + 2 NaCl
Detailed Protocol:

e Preparation of Sodium Cyclopentadienide (NaCsHs): In a flame-dried, three-necked flask
equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add freshly
cracked cyclopentadiene to a suspension of sodium metal in dry tetrahydrofuran (THF). The
reaction is exothermic and proceeds with the evolution of hydrogen gas. The mixture is
typically stirred until all the sodium has reacted, resulting in a pink or pale-tan solution of
sodium cyclopentadienide.

e Reaction with Chromium(ll) Chloride: Anhydrous chromium(ll) chloride (CrCl2) is added
portion-wise to the stirred solution of sodium cyclopentadienide in THF at room temperature.
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e Reaction Execution: The reaction mixture is stirred for several hours at room temperature.
The color of the solution will typically change to a deep red or burgundy.

e Work-up and Isolation: The solvent is removed under reduced pressure. The resulting solid
residue is then extracted with a non-polar solvent such as petroleum ether or hexane. The
extract is filtered to remove sodium chloride and other insoluble byproducts.

o Purification: The filtrate is concentrated under vacuum, and the crude chromocene is
purified by sublimation at 50-80 °C under high vacuum (e.g., 10~3 mmHg) to yield dark red,
crystalline needles.

Typical Yield: 50-70%

Synthesis from Chromium(lll) Chloride

An alternative synthesis involves the in-situ reduction of chromium(lll) chloride.[4]
Reaction: 2 CrCls + 6 NaCsHs — 2 Cr(CsHs)2 + C1oH10 + 6 NaCl

Detailed Protocol:

e Preparation of Sodium Cyclopentadienide: Prepare a solution of sodium cyclopentadienide in
THF as described in section 2.1.

¢ Reaction with Chromium(lll) Chloride: Anhydrous chromium(lll) chloride (CrCls) is added to
the stirred solution of sodium cyclopentadienide.

e Reaction Execution: The reaction mixture is typically refluxed in THF for several hours.
During this process, the Cr(lll) is reduced to Cr(Il), and some of the cyclopentadienyl anions
are oxidatively coupled to form dihydrofulvalene (C1oH10).

o Work-up, Isolation, and Purification: The work-up and purification steps are analogous to
those described for the synthesis from chromium(ll) chloride (section 2.1).

Typical Yield: Generally lower than the synthesis from CrClz, often in the range of 30-50%.

Figure 2: A generalized experimental workflow for the synthesis of chromocene.
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Physicochemical and Spectroscopic Data

Chromocene is a dark red, crystalline solid that is highly sensitive to air and moisture.[5][6] It

readily sublimes under vacuum and is soluble in non-polar organic solvents.[4]

Property Value Reference
Chemical Formula C1oH10Cr [4]
Molar Mass 182.18 g/mol [5]
Appearance Dark red crystals [4]
Melting Point 168-170 °C [5]
Boiling Point Sublimes under vacuum [4]
Density 1.43 g/cm3 [5]

Solubility in Water

Insoluble and decomposes

[5]

Solubility in Organic Solvents

Soluble in non-polar solvents
(e.g., THF, hexane)

[4]

Magnetic Moment

Paramagnetic (2 unpaired

electrons)

1H NMR (Solid-State)

Isotropic peak at 315 ppm

[7]

13C NMR (Solid-State)

Isotropic peak at -258 ppm

[7]

IR Spectroscopy (selected

peaks)

~3100 cm~1 (C-H stretch),
~1410 cm~1 (C-C stretch),
~1110 cm~%, ~1000 cm™1,

~800 cm~1 (ring modes)

Mass Spectrometry (m/z)

182 (M+), 117 (M* - CsHs), 65
(CsHst), 52 (Crt)

Note: Solution-state NMR of chromocene is challenging due to its paramagnetism, leading to

very broad signals. The provided NMR data is for solid-state measurements.
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Structure and Bonding

The structure of chromocene has been confirmed by X-ray crystallography to be a "sandwich
complex, with the chromium atom situated between two parallel cyclopentadienyl (Cp) rings.[4]
The average Cr-C bond length is approximately 2.15 A. Unlike ferrocene, which has a
staggered (Dsd) conformation of the Cp rings in the solid state, electron diffraction studies
suggest that chromocene adopts an eclipsed (Dsh) conformation, although the rotational
barrier between the two conformations is low.[4]

Chromocene has a 16-valence electron count, which deviates from the 18-electron rule that
typically governs the stability of organometallic complexes. This electron deficiency contributes
to its paramagnetism and high reactivity compared to ferrocene.

Reactivity and Applications

The reactivity of chromocene is dominated by its electron-deficient nature and the lability of
the cyclopentadienyl ligands. It is a strong reducing agent and is highly reactive towards air and
protic solvents.

Key reactions include:

» Ligand Displacement: One or both of the cyclopentadienyl ligands can be displaced by other
ligands. For example, reaction with carbon monoxide under pressure leads to the formation
of chromium hexacarbonyl.[4]

¢ Reaction with Carboxylic Acids: Chromocene reacts with carboxylic acids to form
chromium(Il) carboxylates and cyclopentadiene.[4]

o Catalysis: When supported on silica gel, chromocene forms the basis of the Union Carbide
catalyst, which is used for the polymerization of ethylene.[4] The chromocene decomposes
on the silica surface to generate highly reactive organometallic centers that are the active
catalytic species.

Safety Considerations

Chromocene is a pyrophoric solid and is highly reactive with air and moisture, and can ignite
upon exposure to the atmosphere.[5] All manipulations should be carried out under a dry, inert
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atmosphere using Schlenk line or glovebox techniques. Chromium compounds are generally
toxic, and appropriate personal protective equipment should be worn at all times.

Conclusion

The discovery and synthesis of chromocene by Fischer and Hafner was a pivotal moment in
the development of organometallic chemistry. Its unique electronic structure and high reactivity
have made it a subject of continued interest, both from a fundamental standpoint and for its
applications in catalysis. The synthetic methods developed for chromocene are foundational
techniques in organometallic synthesis, and a thorough understanding of its properties and
handling is essential for researchers in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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